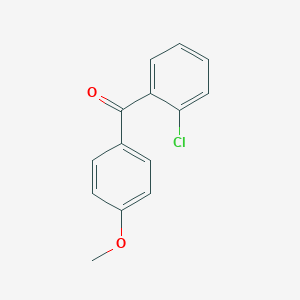

(2-Chlorophenyl)(4-methoxyphenyl)methanone

Vue d'ensemble

Description

The compound "(2-Chlorophenyl)(4-methoxyphenyl)methanone" is a benzophenone derivative characterized by the presence of a 2-chlorophenyl and a 4-methoxyphenyl group attached to a central carbonyl function. Benzophenone derivatives are known for their diverse chemical reactivity and potential applications in various fields, including organic synthesis and pharmaceuticals.

Synthesis Analysis

The synthesis of benzophenone derivatives often involves the formation of the carbonyl group through oxidation reactions or by building the aromatic system using various starting materials. For instance, the synthesis of related compounds such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone was achieved by oxidation of the corresponding benzo[b]thiophene derivative with an oxidative system . Similarly, enantiomerically pure diarylethanes were synthesized starting from a related chlorophenyl ethoxyphenyl methanone, indicating the versatility of these compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is often confirmed using spectroscopic techniques and X-ray diffraction methods. For example, the crystal structure of a related compound, [2-(4-chlorobenzoyloxy)-5-methylphenyl]-(4-methylphenyl)methanone, was determined to crystallize in the monoclinic space group, revealing details about the bond lengths and intermolecular hydrogen bonds . Another compound, (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone, crystallizes in the orthorhombic crystal system and exhibits an intramolecular hydrogen bond .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including nucleophilic addition, condensation, and heterocyclization. For instance, the benzo[b]thiophene sulfoxide derivative undergoes Michael-type nucleophilic addition with sulfur- and oxygen-containing nucleophiles . Condensation reactions are also common, as seen in the formation of isoflavones and other heterocycles from chlorophenyl substituted ethanones .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and hydroxy groups can affect the compound's polarity, solubility, and reactivity. The crystallographic analysis provides insights into the solid-state properties, such as the packing and intermolecular interactions within the crystal lattice . Theoretical studies, including density functional theory (DFT) calculations, can predict various bonding features, vibrational spectra, and reactivity profiles of these compounds .

Applications De Recherche Scientifique

Environmental Behavior and Degradation

(Santos & Esteves da Silva, 2019) explored the environmental fate and behavior of benzophenone derivatives in aqueous solutions. They focused on the degradation pathways and by-products, crucial for understanding the environmental impact of such compounds.

Anticancer Potential

(Magalhães et al., 2013) investigated the cytotoxicity of phenstatin derivatives, including (2-Chlorophenyl)(4-methoxyphenyl)methanone, in leukemia cells. The compound was found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis, demonstrating its potential as an anticancer agent.

Enantiomer Synthesis and Analysis

(Zhang et al., 2014) developed a method for synthesizing enantiomerically pure diarylethane derivatives starting from (2-Chlorophenyl)(4-methoxyphenyl)methanone. This research contributes to the field of chiral chemistry, which is vital in drug development.

Antifungal Activities

(Lv et al., 2013) synthesized novel methanone derivatives and evaluated their antifungal activity. The results revealed that certain phenyl and methoxyphenyl substitutions on the methanone moiety enhance antifungal efficacy.

Molecular Dynamics and Polarity Studies

(Saiz et al., 1996) examined the dynamics, polarity, and thermal properties of various isomers of (2-Chlorophenyl)(4-methoxyphenyl)methanone. This research aids in understanding the physical properties and potential applications of these compounds in materials science.

Molecular Docking and Antibacterial Activity

(Shahana & Yardily, 2020) focused on the synthesis and characterization of methanone derivatives and conducted molecular docking studies to assess their antibacterial activity. Such studies are crucial in the quest for new antibacterial agents.

Clathrate Formation in Organic Chemistry

(Eto et al., 2011) explored the role of edge-to-face interactions between aromatic rings in the clathrate formation involving derivatives of (2-Chlorophenyl)(4-methoxyphenyl)methanone. Understanding such interactions is key in organic synthesis and crystal engineering.

In Vitro and In Vivo Antitumor Effects

(Magalhães et al., 2011) further extended their research on phenstatin analogs, including (2-Chlorophenyl)(4-methoxyphenyl)methanone, to assess in vitro and in vivo antitumor effects. The study demonstrated significant tumor inhibition, reinforcing the potential of these compounds in cancer therapy.

Crystal Structure and Molecular Analysis

(Lakshminarayana et al., 2018) synthesized and analyzed the crystal structure of a related compound, providing insights into its molecular properties. Such analyses are fundamental in the field of crystallography and materials science.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers There are several papers related to (2-Chlorophenyl)(4-methoxyphenyl)methanone and similar compounds . These papers could provide more detailed information on the synthesis, properties, and potential applications of this compound.

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antimicrobial activity .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit antimicrobial activity . The mechanism of action of these compounds often involves interaction with bacterial proteins, leading to inhibition of bacterial growth .

Biochemical Pathways

Similar compounds have been found to interfere with bacterial protein synthesis , which could potentially lead to downstream effects such as inhibition of bacterial growth.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to the inhibition of bacterial growth.

Propriétés

IUPAC Name |

(2-chlorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAGTIGTDCDSNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358291 | |

| Record name | (2-chlorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)(4-methoxyphenyl)methanone | |

CAS RN |

54118-74-0 | |

| Record name | (2-chlorophenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)